REACTION_CXSMILES
|
N(OS(=O)(=O)O)=[O:2].[N+:8]([C:11]1[O:15][C:14]([C:16]2[C:20]([C:21](N)=[O:22])=[CH:19][N:18]([C:24]3[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=3)[N:17]=2)=[CH:13][CH:12]=1)([O-:10])=[O:9].O>P(=O)(O)(O)O>[N+:8]([C:11]1[O:15][C:14]([C:16]2[C:20]([C:21]([OH:2])=[O:22])=[CH:19][N:18]([C:24]3[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=3)[N:17]=2)=[CH:13][CH:12]=1)([O-:10])=[O:9]
|
Name
|
|
Quantity
|
36 g
|
Type
|
reactant
|
Smiles
|
N(=O)OS(O)(=O)=O
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(O1)C1=NN(C=C1C(=O)N)C1=CC=CC=C1
|
Name
|
|
Quantity
|
830 mL
|
Type
|
solvent
|
Smiles
|
P(O)(O)(O)=O
|
Name
|
ice
|
Quantity
|
5 kg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
Stir
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
rises from 0° C to 35° C
|
Type
|
CUSTOM
|
Details
|
the resulting reaction mixture for 18 hours at room temperature
|
Duration
|
18 h
|
Type
|
CUSTOM
|
Details
|
Separate the formed precipitate
|
Type
|
WASH
|
Details
|
wash it with water until it
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=CC=C(O1)C1=NN(C=C1C(=O)O)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 98% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |